molecular formula C15H20N2O2 B3888555 1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3888555
M. Wt: 260.33 g/mol
InChI Key: KOUGKWYEVYCKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazoline derivative that has been synthesized by several methods and has been studied for its biochemical and physiological effects, mechanism of action, and future directions.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it has been reported to act as an inhibitor of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in various in vitro and in vivo studies. This compound has also been shown to reduce nitrogen losses from fertilizers in agricultural soils.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for 1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol research, including the development of novel this compound derivatives with improved activity and selectivity, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, this compound is a pyrazoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by several methods and has been studied for its biochemical and physiological effects, mechanism of action, and future directions. Further research on this compound and its derivatives may lead to the development of novel therapeutic agents and materials with improved activity and selectivity.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, this compound has been studied for its potential use as a nitrification inhibitor to reduce nitrogen losses from fertilizers. In material science, this compound has been explored for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-10-15(19,12-8-6-5-7-9-12)17(16-11)13(18)14(2,3)4/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGKWYEVYCKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-(2,2-dimethylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

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